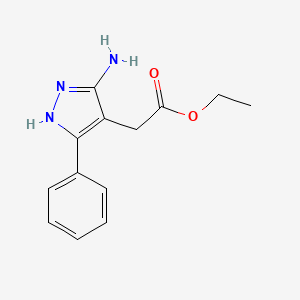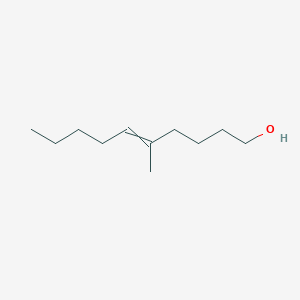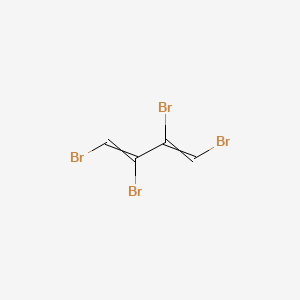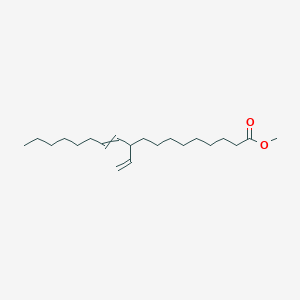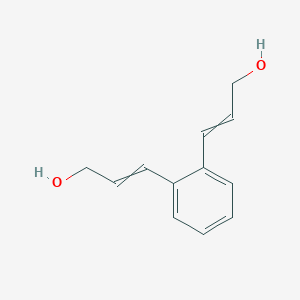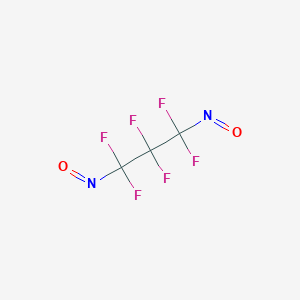
11-Methoxyundecane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methoxyundecane-1-thiol is an organic compound that belongs to the class of thiols, which are sulfur-containing compounds characterized by the presence of a thiol group (-SH). This compound is notable for its unique structure, which includes a methoxy group (-OCH3) attached to the eleventh carbon of an undecane chain, with a thiol group at the first carbon. Thiols are known for their distinctive odors and their reactivity, which makes them valuable in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 11-Methoxyundecane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a thiol nucleophile. For instance, the reaction of 11-bromo-1-undecanol with sodium methoxide can yield 11-methoxyundecane, which can then be converted to this compound through a reaction with thiourea followed by hydrolysis .
Industrial Production Methods: In industrial settings, the production of thiols often relies on the high nucleophilicity of sulfur. The reaction of sodium hydrosulfide with alkyl halides is a common method. This approach can be adapted for the production of this compound by using the appropriate alkyl halide precursor .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Methoxyundecane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids. .
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Thiourea, sodium hydrosulfide
Major Products:
Disulfides: Formed through oxidation of thiols.
Sulfonic Acids: Produced by strong oxidation of thiols.
Thioethers: Result from nucleophilic substitution reactions
Applications De Recherche Scientifique
11-Methoxyundecane-1-thiol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 11-Methoxyundecane-1-thiol involves its thiol group, which can participate in various chemical reactions. Thiols are known to function as chain transfer agents in free radical reactions due to the relatively weak bonding energy of the sulfur-hydrogen bond. This allows the thiol group to easily dissociate and form a thiyl radical, which can then participate in further reactions . Additionally, thiols can inhibit enzymes such as tyrosinase and peroxidase, which are involved in the melanogenesis pathway .
Comparaison Avec Des Composés Similaires
1-Undecanethiol: Similar structure but lacks the methoxy group.
11-Mercapto-1-undecanol: Contains a hydroxyl group instead of a methoxy group.
11-Amino-1-undecanethiol: Contains an amino group instead of a methoxy group.
Uniqueness: 11-Methoxyundecane-1-thiol is unique due to the presence of both a methoxy group and a thiol group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
117559-62-3 |
|---|---|
Formule moléculaire |
C12H26OS |
Poids moléculaire |
218.40 g/mol |
Nom IUPAC |
11-methoxyundecane-1-thiol |
InChI |
InChI=1S/C12H26OS/c1-13-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3 |
Clé InChI |
DGXSHDQBHKFGDF-UHFFFAOYSA-N |
SMILES canonique |
COCCCCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


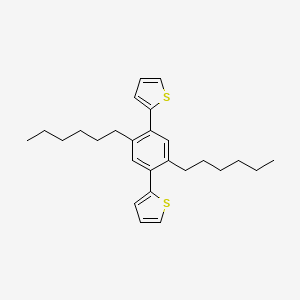

![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)

![6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14285247.png)
![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
